Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate
Description
Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate is a heterocyclic spiro compound featuring a unique 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold. Its molecular formula is C₉H₁₄N₂O₃, comprising a fused bicyclic system with oxygen and nitrogen atoms at positions 1, 2, and 8, and an ethyl ester group at position 2.
Properties
IUPAC Name |
ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-14-9(13)8-7-10(15-12-8)3-5-11-6-4-10/h11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJIEIWQIJBBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable oxadiazaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as rhodium or copper complexes, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and efficient production rates. The choice of catalysts and solvents is crucial to maintain the quality and yield of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes, including protein tyrosine phosphatases, which are targets for treating diseases like diabetes and cancer.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The ethyl ester (target compound) offers a balance between lipophilicity and steric bulk compared to the methyl ester (234.68 g/mol, hydrochloride salt), which is more polar due to the smaller alkyl group .
- The carboxylic acid hydrochloride (220.65 g/mol) serves as a versatile intermediate for further functionalization, such as coupling reactions .
Salt Forms :
- Hydrochloride salts (e.g., methyl ester and carboxylic acid derivatives) enhance aqueous solubility, making them preferable for biological assays or formulation .
BOC Protection :
- The discontinued BOC-protected ethyl ester (284.31 g/mol) highlights the use of protective groups in synthetic routes to preserve reactive amines during multi-step syntheses .
Conformational and Physicochemical Properties
The spiro[4.5]decane system exhibits ring puckering , as described by Cremer and Pople’s coordinates . This puckering influences:
- Solubility : Hydrochloride salts (e.g., methyl ester) are more soluble in polar solvents than free bases.
- Stability : The BOC-protected derivative (discontinued) likely offers enhanced stability for long-term storage .
- Reactivity : The ethyl ester’s larger alkyl group may slow hydrolysis compared to methyl esters, affecting its pharmacokinetic profile.
Commercial Availability and Pricing
- Methyl ester hydrochloride : Priced at €1,142.00/250mg (Apollo Scientific), reflecting its utility in high-throughput pharmaceutical research .
- Carboxylic acid hydrochloride : Available from Combi-Blocks Inc. at undisclosed pricing, indicating niche research applications .
- Ethyl ester derivatives: Limited commercial availability (e.g., discontinued BOC-protected variant) suggests synthetic challenges or specialized use cases .
Biological Activity
Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N2O5
- Molecular Weight : 284.31 g/mol
- CAS Number : 479636-66-3
The compound features a spirocyclic structure that may contribute to its unique biological properties.
Research indicates that compounds related to this compound exhibit activity as muscarinic receptor agonists. Specifically, studies have shown that derivatives of this compound can bind to M1 and M2 muscarinic receptors, which are implicated in various neurological functions.
Binding Affinity Studies
A study conducted on a series of related compounds demonstrated that certain derivatives exhibited high binding affinities for M1 receptors, leading to significant pharmacological effects such as:
- Antiamnesic Activity : Compounds showed the ability to ameliorate memory impairments induced by scopolamine in rat models.
- Induction of Hypothermia and Salivation : These effects were noted alongside the antiamnesic activity, suggesting a complex interaction with cholinergic systems .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Muscarinic Agonism | Exhibits agonistic activity at M1 receptors, influencing cognitive functions. |
| Antiamnesic Effects | Improves memory performance in animal models. |
| Physiological Responses | Induces hypothermia and salivation, indicating cholinergic system activation. |
Study 1: Structure-Activity Relationship (SAR)
A series of studies explored the SAR of 1-oxa-2,8-diazaspiro[4.5]decane derivatives, revealing that modifications at specific positions significantly affected receptor binding and biological activity:
- Modification at N2 Position : Alterations led to increased selectivity for M1 receptors but reduced overall agonistic activity.
Study 2: In Vivo Assessments
In vivo assessments using rodent models demonstrated that certain analogs could effectively reverse scopolamine-induced cognitive deficits:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
